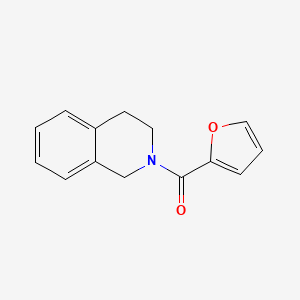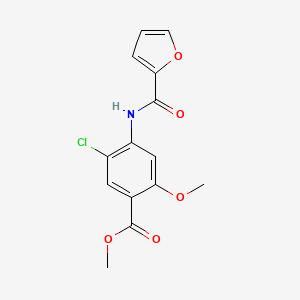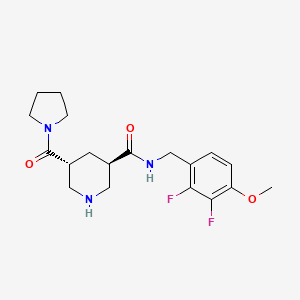![molecular formula C22H19N5OS B5547882 7-METHYL-N'~3~-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE](/img/structure/B5547882.png)
7-METHYL-N'~3~-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-METHYL-N’~3~-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-N’~3~-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions The starting materials often include substituted pyrazoles and pyrimidines, which undergo condensation reactions to form the pyrazolopyrimidine core
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carbohydrazide moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides, while reduction of the carbonyl group may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
The biological activity of pyrazolopyrimidines makes this compound a potential candidate for drug discovery. It may exhibit antimicrobial, antiviral, or anticancer properties, depending on its interaction with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to interact with specific enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
Industrially, this compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 7-METHYL-N’~3~-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolopyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity.
Carbohydrazide derivatives: Compounds with similar carbohydrazide moieties may exhibit comparable reactivity and applications.
Uniqueness
The uniqueness of 7-METHYL-N’~3~-{(E)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound for research and development.
Propriétés
IUPAC Name |
7-methyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-15-12-20(17-6-4-3-5-7-17)25-21-19(14-24-27(15)21)22(28)26-23-13-16-8-10-18(29-2)11-9-16/h3-14H,1-2H3,(H,26,28)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZNAQBYDPAPIP-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)NN=CC3=CC=C(C=C3)SC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)N/N=C/C3=CC=C(C=C3)SC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)
![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)


![5-(1,5-dimethyl-1H-pyrazol-4-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylisoxazole-3-carboxamide](/img/structure/B5547893.png)
![1,3,7-TRIMETHYL-8-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}AMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5547899.png)
![8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5547904.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)
![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)

![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)
![4-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE](/img/structure/B5547856.png)
![3-(2,6-dimethylphenyl)-1-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B5547864.png)
![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)
